2-Amino-1,1,2,2-tetradeuterioethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis approaches for similar 1,2-amino alcohols involve catalytic asymmetric reactions or organocatalytic methods to achieve high enantiomeric purities. For instance, direct asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols has been achieved through organocatalytic anti-Mannich and syn-aldol reactions using primary amine-containing amino acids as catalysts (Ramasastry et al., 2007).

Molecular Structure Analysis

Studies on related compounds, like 2-aminoethanol and its derivatives, have shown significant structural implications due to hydrogen bonding, as revealed through vibrational analysis and molecular orbital calculations. These studies provide insights into the molecular structure and dynamics affected by hydrogen bonding (Fausto et al., 2000).

Chemical Reactions and Properties

The reactivity of similar cyclic and acyclic amino alcohols has been explored, demonstrating diverse chemical reactions and the formation of complex molecular structures. For instance, reactions involving 2-aminoethanol with various reagents highlight its versatility in synthesizing heterocyclic compounds and understanding the influence of amino groups on chemical properties (Sosnovskikh et al., 2001).

Physical Properties Analysis

The study of 2-aminoethanol and similar compounds through spectroscopic methods, like Fourier Transform Near-Infrared Spectroscopy, has provided detailed insights into their physical properties, including molecular structure and hydrogen bonding. These studies help understand how temperature and water content affect the physical properties of amino alcohols (Haufa & Czarnecki, 2010).

科学的研究の応用

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), an analog to the compound of interest, demonstrates the utility of amino acid derivatives in studying peptides. TOAC, being the first spin label probe incorporated into peptides via a peptide bond, has facilitated analyses of backbone dynamics and peptide secondary structures using various spectroscopic methods. Such studies contribute to understanding peptide interactions with membranes and other biomolecules, proving essential in biological and pharmaceutical research (Schreier et al., 2012).

Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application

Research on polymers consisting of amino acid building blocks, such as poly(amino acid)s, underscores the biocompatibility and potential biomedical applications of amino acid-based materials. These polymers have been explored for their use as delivery vehicles for genes and drugs due to their biodegradable and metabolizable nature. The review by Thompson and Scholz (2021) highlights the significance of amino acids in developing non-viral gene delivery vectors and drug delivery systems, emphasizing the innovative applications in biomedicine (Thompson & Scholz, 2021).

Biomedical Applications of Synthesized Poly(glutamic acid) and Poly(lysine)

The synthesis and biomedical applications of homo-poly amino acids like poly-glutamic acid and poly-lysine further illustrate the versatility of amino acids in medical science. These compounds, synthesized chemically or via microbial fermentation, have found applications in materials, drug delivery carriers, and biological adhesives. Their water solubility, biodegradability, and non-toxicity make them suitable candidates for various biomedical applications (Shih, Van, & Shen, 2004).

Chitosan and its Antimicrobial Potential

The study of chitosan, an aminopolysaccharide biopolymer, showcases the application of amino-group-containing compounds in creating materials with antimicrobial properties. The unique structure of chitosan, featuring reactive hydroxyl and amino groups, facilitates its use in biomedical applications, including as an ingredient in pharmaceutical formulations. This demonstrates the potential of amino acid derivatives in developing antimicrobial systems (Raafat & Sahl, 2009).

特性

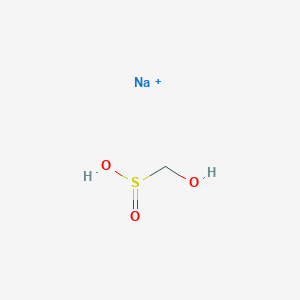

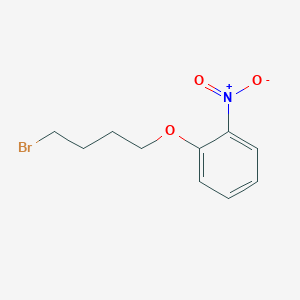

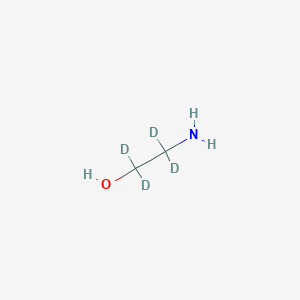

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXFHJVJLSVMW-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,1,2,2-tetradeuterioethanol | |

CAS RN |

85047-08-1 |

Source

|

| Record name | Ethanol-1,1,2,2-d4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)

![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)